2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one
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Overview
Description
“2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one” is a biochemical compound used for proteomics research . It has a molecular formula of C15H14N2O and a molecular weight of 238.28 .
Molecular Structure Analysis
The molecular structure of “2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one” consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure would be best determined using spectroscopic methods .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 435.2±45.0 °C at 760 mmHg, and a flash point of 217.0±28.7 °C . It has a molar refractivity of 69.8±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 200.7±3.0 cm3 .Scientific Research Applications
Antitumor Activity and Mechanism of Action
Research has identified certain analogs of benzo[b]naphthyridines as possessing significant antitumor activities. For example, studies on benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs have demonstrated strong activity against cancer cell lines, with specific derivatives exhibiting submicromolar activities and inhibiting tumor growth by more than 80% in vivo (Wen Tian et al., 2014). This suggests a promising avenue for developing new anticancer agents based on the structural motif of benzo[b][1,8]naphthyridin-5-one.
Fluorescence and Probe Properties
Benzo[b][1,8]naphthyridines have been investigated for their electronic absorption and fluorescence properties. A study highlighted their potential as fluorescent agents, demonstrating that the fluorescence intensity of certain benzo[b][1,8]naphthyridines increases with the concentration of human serum albumin (HSA) and bovine serum albumin (BSA), indicating their use as neutral and hydrophobic fluorescence probes for examining microenvironments in proteins, polymers, and micelles (D. P. Shelar et al., 2012).
Synthesis Techniques
Innovative synthesis methods for benzo[b][1,8]naphthyridin-2-ones and derivatives have been developed, showcasing the versatility and efficiency of these processes. For instance, a one-pot tandem reduction-double cyclization procedure has been reported, highlighting the facile synthesis of various benzo[b][1,8]naphthyridin-2-ones under mild and green conditions, which could facilitate the production of these compounds for further application in medicinal chemistry and material science (Dongdong Chen et al., 2009).
Computational Studies
Computational methods have been employed to elucidate the mechanisms underlying the synthesis of benzo[b][1,8]naphthyridine derivatives. This approach has led to the development of efficient and general methods for synthesizing substituted derivatives, supported by theoretical calculations, thus aiding in the understanding of reaction pathways and the design of novel synthetic strategies (Muge Guleli et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,4,7-trimethyl-10H-benzo[b][1,8]naphthyridin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-8-4-5-12-11(6-8)14(18)13-9(2)7-10(3)16-15(13)17-12/h4-7H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPAURBKWZQCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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